Technical Guide: Properties and Applications of Benzyl-PEG13-alcohol
Technical Guide: Properties and Applications of Benzyl-PEG13-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG13-alcohol is a monodisperse polyethylene glycol (PEG) derivative that serves as a versatile tool in bioconjugation and drug delivery, most notably as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical and physical properties, alongside detailed experimental protocols for its application.
The structure of Benzyl-PEG13-alcohol features a benzyl ether at one terminus, which acts as a stable protecting group, and a primary alcohol at the other. This primary alcohol provides a reactive handle for a variety of chemical modifications, allowing for its conjugation to biomolecules, small molecule drugs, or surfaces. The hydrophilic 13-unit PEG chain enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugates.
Properties of Benzyl-PEG13-alcohol
The chemical and physical properties of Benzyl-PEG13-alcohol are summarized in the tables below. It is important to note that slight variations in molecular weight and formula may exist between different suppliers due to the nature of PEG synthesis. The data presented here is based on the most consistently reported values.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₁H₅₆O₁₃ | [1] |
| Molecular Weight | 636.8 g/mol | [1] |
| CAS Number | 26403-74-7 | [1] |
| Appearance | Varies (typically a colorless oil or waxy solid) | |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in water and most organic solvents | [1] |
| Storage Conditions | -20°C |
Applications in Research and Drug Development
The primary application of Benzyl-PEG13-alcohol is as a bifunctional linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC plays a crucial role in optimizing the distance and orientation between the target protein and the E3 ligase to facilitate the formation of a stable and productive ternary complex.
The benzyl group on Benzyl-PEG13-alcohol can be removed under catalytic hydrogenation conditions to yield a free hydroxyl group, enabling further derivatization.
Experimental Protocols
The following protocols are representative methods for the activation of the terminal alcohol of a benzyl-PEG-alcohol and its subsequent conjugation. These protocols are based on general procedures for long-chain PEG derivatives and may require optimization for Benzyl-PEG13-alcohol and the specific substrates being used.
Activation of the Terminal Alcohol
The primary alcohol of Benzyl-PEG13-alcohol is not sufficiently reactive for direct conjugation and requires activation to a better leaving group, such as a tosylate or mesylate.
4.1.1. Tosylation of Benzyl-PEG13-alcohol
This protocol converts the terminal alcohol to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
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Materials:
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Benzyl-PEG13-alcohol
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p-Toluenesulfonyl chloride (TsCl)
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Triethylamine (TEA) or Pyridine
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Anhydrous Dichloromethane (DCM)
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Nitrogen or Argon atmosphere
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Standard glassware for organic synthesis
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Procedure:
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Dissolve Benzyl-PEG13-alcohol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Add triethylamine (1.5 eq) to the solution.
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Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with water (2x) and brine (1x).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
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4.1.2. Mesylation of Benzyl-PEG13-alcohol
This protocol provides an alternative method for activating the terminal alcohol.
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Materials:
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Benzyl-PEG13-alcohol
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Methanesulfonyl chloride (MsCl)
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Triethylamine (TEA) or Pyridine
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Anhydrous Dichloromethane (DCM)
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Nitrogen or Argon atmosphere
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Standard glassware for organic synthesis
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Procedure:
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Dissolve Benzyl-PEG13-alcohol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Add triethylamine (1.5 eq).
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Slowly add methanesulfonyl chloride (1.2 eq).
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Stir the reaction at 0 °C for 4 hours. If the reaction has not proceeded to completion, allow it to warm to room temperature and stir for an additional 2 hours.
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Monitor the reaction by TLC.
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Upon completion, dilute the reaction mixture with water and separate the layers.
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Extract the aqueous layer with DCM.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Conjugation of Activated Benzyl-PEG13-alcohol
4.2.1. Coupling to an Amine-Containing Molecule
This protocol describes the nucleophilic substitution of the tosyl or mesyl group with a primary amine.
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Materials:
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Benzyl-PEG13-OTs or Benzyl-PEG13-OMs
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Amine-containing molecule (e.g., an E3 ligase ligand)
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Dimethylformamide (DMF)
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Nitrogen or Argon atmosphere
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Standard glassware for organic synthesis
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Procedure:
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Dissolve the amine-containing molecule (1.0 eq) and the activated Benzyl-PEG13-linker (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
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Add DIPEA (3.0 eq) to the reaction mixture.
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Stir the reaction at 60 °C overnight.
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Monitor the reaction progress by LC-MS.
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Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by preparative HPLC.
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4.2.2. Coupling to a Carboxylic Acid-Containing Molecule (via EDC/NHS chemistry)
This protocol describes the esterification of Benzyl-PEG13-alcohol with a carboxylic acid.
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Materials:
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Benzyl-PEG13-alcohol
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Carboxylic acid-containing molecule (e.g., a protein of interest ligand)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS)
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Anhydrous solvent (e.g., DMF, DMSO, or DCM)
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Standard glassware for organic synthesis
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Procedure:
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Dissolve the carboxylic acid-containing molecule (1.0 eq), EDC (1.5 eq), and NHS (1.5 eq) in the appropriate anhydrous solvent.
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Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
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Add Benzyl-PEG13-alcohol (1.0 eq) to the reaction mixture.
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Stir the reaction at room temperature for 4-24 hours.
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Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or HPLC).
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Once the reaction is complete, quench any remaining active ester with a small amount of water.
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Remove the solvent under reduced pressure and purify the crude product by column chromatography.
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Mandatory Visualizations
Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a general workflow for the synthesis of a PROTAC using Benzyl-PEG13-alcohol as a linker.
Caption: General workflow for the synthesis of a PROTAC using Benzyl-PEG13-alcohol.
Signaling Pathway of PROTAC Action
The following diagram illustrates the mechanism of action of a PROTAC molecule.
Caption: Mechanism of PROTAC-mediated protein degradation.
